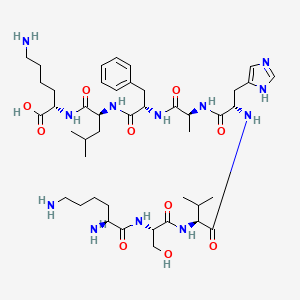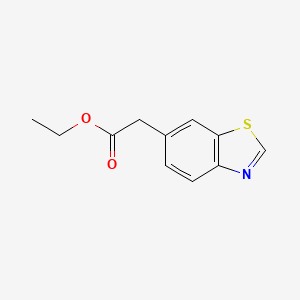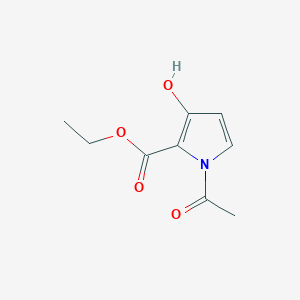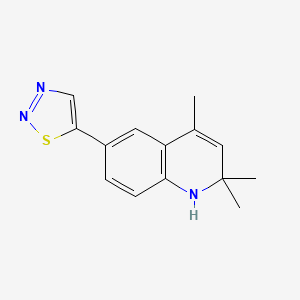
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline is a heterocyclic compound that features a quinoline core substituted with a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions could target the quinoline core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or analgesic effects.
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2,2,4-Trimethylquinoline: Lacks the thiadiazole ring, which might reduce its bioactivity.
6-(1,2,3-Thiadiazol-5-yl)quinoline: Similar structure but without the trimethyl groups, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the trimethyl groups and the thiadiazole ring in 2,2,4-Trimethyl-6-(1,2,3-thiadiazol-5-yl)-1,2-dihydroquinoline makes it unique, potentially offering a combination of chemical stability and biological activity not found in similar compounds.
属性
CAS 编号 |
179894-37-2 |
|---|---|
分子式 |
C14H15N3S |
分子量 |
257.36 g/mol |
IUPAC 名称 |
5-(2,2,4-trimethyl-1H-quinolin-6-yl)thiadiazole |
InChI |
InChI=1S/C14H15N3S/c1-9-7-14(2,3)16-12-5-4-10(6-11(9)12)13-8-15-17-18-13/h4-8,16H,1-3H3 |
InChI 键 |
PHDVWFMJIJFPKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CN=NS3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
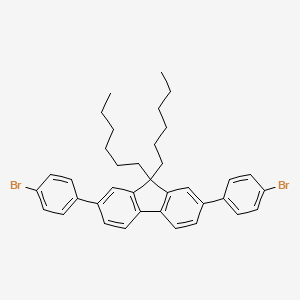
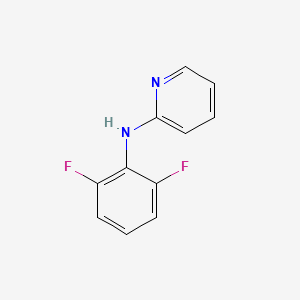
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)

![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
